2,4-Difluorobenzyl Substitution Confers ~25-Fold Potency Gain Over 2,5-Difluoro Isomer in hPykM2 AC50 Assay
In a systematic SAR study of thieno[3,2-b]pyrrole[3,2-d]pyridazinone-based probes targeting human pyruvate kinase M2 (hPykM2), the 2,4-difluorobenzyl substituent (Entry 2) produced an AC50 of 0.025 μM, while the isomeric 2,5-difluorobenzyl variant (Entry 3) gave AC50 = 0.631 μM, representing a 25.2-fold potency reduction. The 2,3-difluorobenzyl analog (Entry 6) yielded AC50 = 0.113 μM, a 4.5-fold decrease. Notably, the 2,6-difluorobenzyl isomer (Entry 4) matched the 2,4-isomer at 0.025 μM [1]. This demonstrates that the 2,4- and 2,6-difluoro patterns are uniquely favorable for this target class, while the 2,5- and 2,3-substitution patterns significantly compromise activity.
| Evidence Dimension | hPykM2 AC50 (μM) |
|---|---|
| Target Compound Data | 2,4-Difluorobenzyl analog: AC50 = 0.025 μM |
| Comparator Or Baseline | 2,5-Difluorobenzyl analog: AC50 = 0.631 μM; 2,3-Difluorobenzyl analog: AC50 = 0.113 μM; 2,6-Difluorobenzyl analog: AC50 = 0.025 μM |
| Quantified Difference | 25.2-fold more potent vs. 2,5-isomer; 4.5-fold vs. 2,3-isomer; equipotent to 2,6-isomer |
| Conditions | Thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold; hPykM2 biochemical assay; AC50 determination (source: NCBI Bookshelf, Probe Development for Pyruvate Kinase M2, Table 4) |
Why This Matters
Prospective buyers targeting kinase or metabolic enzyme programs should select the 2,4-difluorobenzyl isomer over the 2,5- or 2,3-difluoro variants to avoid a 4- to 25-fold baseline potency penalty.
- [1] NCBI Bookshelf. Probe Development for Pyruvate Kinase M2 (hPykM2). Table 4: SAR of selected thieno[3,2-b]pyrrole[3,2-d]pyridazinones. Entry 2 (2,4-difluorobenzyl, AC50 0.025 μM), Entry 3 (2,5-difluorobenzyl, AC50 0.631 μM), Entry 6 (2,3-difluorobenzyl, AC50 0.113 μM), Entry 4 (2,6-difluorobenzyl, AC50 0.025 μM). Available at: https://ncbi.nlm.nih.gov/books/NBK56225/table/ml170.t4/ View Source
